N-(Allyloxycarbonyl)ethanolamine
Overview
Description
N-(Allyloxycarbonyl)ethanolamine: is an organic compound with the molecular formula C₆H₁₁NO₃ allyl N-(2-hydroxyethyl)carbamate . This compound is characterized by the presence of an allyloxycarbonyl group and an ethanolamine moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Allyloxycarbonyl)ethanolamine can be synthesized by reacting ethanolamine with allyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or distillation, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Allyloxycarbonyl)ethanolamine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate protecting group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Allyloxycarbonyl)ethanolamine is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions at other functional groups.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques. It helps in studying protein interactions and developing novel biomaterials.
Industry: In the industrial sector, this compound is used in the synthesis of polymers. Its functional groups allow for incorporation into polymer backbones, influencing properties like biodegradability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(Allyloxycarbonyl)ethanolamine primarily involves its role as a protecting group. The carbamate group masks the amine functionality, preventing unwanted reactions during synthesis. The allyloxy group can participate in various chemical reactions, enabling the attachment of different functionalities to the molecule.
Comparison with Similar Compounds
N-(Benzyloxycarbonyl)ethanolamine: Similar protecting group properties but with a benzyl group instead of an allyl group.
N-(Methoxycarbonyl)ethanolamine: Contains a methoxy group, offering different reactivity and stability.
N-(Tert-butoxycarbonyl)ethanolamine: Features a tert-butyl group, providing steric hindrance and stability.
Uniqueness: N-(Allyloxycarbonyl)ethanolamine is unique due to its allyloxy group, which offers distinct reactivity compared to other carbamate-protected ethanolamines. This allows for specific applications in synthesis and bioconjugation that are not possible with other similar compounds.
Properties
IUPAC Name |
prop-2-enyl N-(2-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-5-10-6(9)7-3-4-8/h2,8H,1,3-5H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCJRYESIQCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393189 | |
Record name | N-(Allyloxycarbonyl)ethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66471-00-9 | |
Record name | N-(Allyloxycarbonyl)ethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Allyloxycarbonyl)ethanolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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